molecular formula C15H18N4O3S B5290418 N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide

N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide

Cat. No.: B5290418
M. Wt: 334.4 g/mol
InChI Key: QOZICXIGXRBCTJ-UHFFFAOYSA-N
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Description

N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide, also known as MPA, is a small molecule inhibitor that has been widely studied in scientific research. It is a potent and selective inhibitor of the protein kinase known as mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival. The ability of MPA to inhibit mTOR signaling has led to its investigation in a variety of biological and pathological contexts, including cancer, neurodegenerative diseases, and metabolic disorders.

Mechanism of Action

The mechanism of action of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide involves the inhibition of mTOR signaling. mTOR is a protein kinase that regulates cell growth, proliferation, and survival by controlling various cellular processes such as protein synthesis, autophagy, and metabolism. This compound binds to the ATP-binding site of mTOR and inhibits its activity, leading to the downregulation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of mTOR signaling. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce adiposity, leading to improved glucose metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide in lab experiments include its potent and selective inhibition of mTOR signaling, which allows for the investigation of specific downstream pathways and cellular processes. Additionally, this compound has been extensively studied in scientific research, and its synthesis method has been optimized for high yield and purity. The limitations of using this compound in lab experiments include its potential off-target effects and the need for appropriate controls to ensure the specificity of its effects.

Future Directions

There are several future directions for the investigation of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide in scientific research. One potential direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential direction is the investigation of this compound in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, the investigation of this compound in metabolic disorders such as diabetes and obesity may lead to the development of new therapeutic strategies for these conditions.

Synthesis Methods

The synthesis of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide involves the reaction of 2-chloro-5-nitropyrimidine with N-(2-aminoethyl)-2-phenylacetamide in the presence of potassium carbonate and dimethyl sulfoxide. The resulting intermediate is then reacted with methylsulfonyl chloride to yield the final product, this compound. This synthesis method has been described in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. The inhibition of mTOR signaling by this compound has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, and prostate cancer. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential role in metabolic disorders such as diabetes and obesity.

Properties

IUPAC Name

N-[2-[methyl(methylsulfonyl)amino]ethyl]-2-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-19(23(2,21)22)9-8-16-15(20)13-10-17-14(18-11-13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZICXIGXRBCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1=CN=C(N=C1)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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